bromozinc(1+);methylbenzene
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Overview
Description
Bromozinc(1+);methylbenzene, also known as 1-bromo-2-methylbenzene, is an organozinc compound that features a bromine atom and a zinc ion attached to a methylbenzene (toluene) ring. This compound is of significant interest in organic chemistry due to its reactivity and utility in various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bromozinc(1+);methylbenzene can be synthesized through several methods. One common approach involves the reaction of 1-bromo-2-methylbenzene with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). This reaction typically occurs under an inert atmosphere, such as argon, to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar principles. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants.
Chemical Reactions Analysis
Types of Reactions
Bromozinc(1+);methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids under strong oxidizing conditions.
Coupling Reactions: It is often used in cross-coupling reactions, such as the copper-catalyzed cross-coupling with aryl halides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines or alkoxides.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Coupling Reactions: Catalysts like copper or palladium are employed along with suitable ligands and bases.
Major Products
Substitution: Products vary depending on the nucleophile used.
Oxidation: Typically results in the formation of benzoic acid derivatives.
Coupling: Produces biaryl compounds or other complex organic molecules.
Scientific Research Applications
Bromozinc(1+);methylbenzene is widely used in scientific research due to its versatility:
Biology: Its derivatives are studied for potential biological activity and as intermediates in the synthesis of pharmaceuticals.
Medicine: Used in the synthesis of drug molecules and other therapeutic agents.
Industry: Employed in the manufacture of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of bromozinc(1+);methylbenzene in chemical reactions involves the formation of reactive intermediates. For example, in coupling reactions, the zinc atom facilitates the transfer of the organic group to the catalyst, forming a new carbon-carbon bond . The molecular targets and pathways depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-methylbenzene: A precursor in the synthesis of bromozinc(1+);methylbenzene.
2-Bromotoluene: Another isomer with similar reactivity.
2-Methylbromobenzene: Shares structural similarities and reactivity patterns.
Uniqueness
This compound is unique due to the presence of the zinc ion, which imparts distinct reactivity and facilitates specific types of reactions, such as cross-coupling, that are not as readily achieved with other brominated toluene derivatives .
Properties
CAS No. |
373623-33-7 |
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Molecular Formula |
C7H7BrZn |
Molecular Weight |
236.4 g/mol |
IUPAC Name |
bromozinc(1+);methylbenzene |
InChI |
InChI=1S/C7H7.BrH.Zn/c1-7-5-3-2-4-6-7;;/h2-3,5-6H,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
QZTCDNVKZMNGHJ-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C[C-]=C1.[Zn+]Br |
Origin of Product |
United States |
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